

toxicological profile of demeton-s-methyl and its sulfone derivative

Author: BenchChem Technical Support Team. Date: December 2025

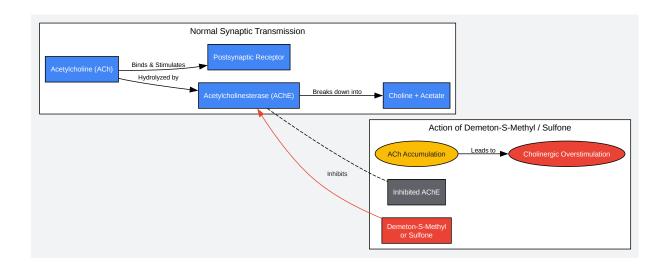
An In-depth Technical Guide to the Toxicological Profile of Demeton-S-Methyl and its Sulfone Derivative

Abstract

Demeton-S-methyl and its primary metabolite, demeton-S-methyl sulfone, are organophosphate compounds formerly used as systemic insecticides and acaricides.[1][2][3] This technical guide provides a comprehensive review of their toxicological profiles, intended for researchers, scientists, and drug development professionals. The primary mechanism of toxicity for both compounds is the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and subsequent cholinergic overstimulation.[1][4][5][6] Both parent compound and sulfone metabolite exhibit high acute toxicity across various species and routes of exposure. This document synthesizes available data on acute, subchronic, and chronic toxicity, as well as genotoxicity, reproductive effects, and neurotoxicity. Detailed summaries of quantitative data are presented in tabular format for comparative analysis. Furthermore, this guide outlines the standard experimental protocols, based on OECD guidelines, used to derive such toxicological data and includes graphical representations of metabolic pathways and toxicological mechanisms to facilitate understanding.

Introduction

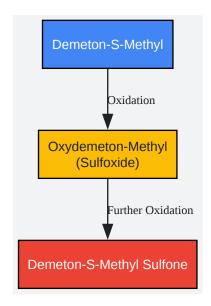
Demeton-S-methyl, with the chemical formula C₆H₁₅O₃PS₂, is an organothiophosphate that was employed in agriculture to control a range of sucking insects such as aphids and mites on various crops.[1][2][7] It functions as a systemic pesticide, meaning it is absorbed and


translocated within the plant, making the plant's juices toxic to feeding insects.[1] In biological systems, demeton-S-methyl is metabolized through oxidation to demeton-S-methyl sulfoxide (also known as oxydemeton-methyl) and subsequently to demeton-S-methyl sulfone.[1][5] Due to its high toxicity in humans, its use has been banned worldwide.[1] Understanding the toxicological profile of demeton-S-methyl and its more stable sulfone derivative is critical for risk assessment and for the development of safer alternatives.

Mechanism of Action: Cholinesterase Inhibition

The primary mode of toxic action for demeton-S-methyl and its sulfone derivative is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions. [1][2][5][6]

By phosphorylating the serine hydroxyl group at the active site of AChE, these organophosphates form a stable, inactive complex.[4] This inactivation prevents the breakdown of ACh, leading to its accumulation in the synaptic cleft.[1][4] The resulting excessive stimulation of muscarinic and nicotinic receptors leads to a state of cholinergic crisis, manifesting in a wide range of symptoms, from nausea and vomiting to severe respiratory distress, convulsions, and potentially death.[1][7]


Click to download full resolution via product page

Caption: Inhibition of Acetylcholinesterase (AChE) by Demeton-S-Methyl and its Sulfone.

Metabolism

Demeton-S-methyl undergoes metabolic transformation in both plants and animals. The primary metabolic pathway involves the oxidation of the thioether side chain.[5] This process converts demeton-S-methyl first into its sulfoxide derivative, oxydemeton-methyl, and then through further oxidation, into demeton-S-methyl sulfone.[1][5] Another significant metabolic route is O-demethylation.[5] The sulfone metabolite is generally more stable than the parent compound. These oxidative transformations are crucial as the metabolites also possess significant cholinesterase-inhibiting activity.[8]

Click to download full resolution via product page

Caption: Primary metabolic pathway of Demeton-S-Methyl.

Toxicological Profile of Demeton-S-Methyl

Demeton-S-methyl is classified as a highly toxic substance by the World Health Organization. [1]

Acute Toxicity

The compound exhibits high acute toxicity through oral, dermal, and inhalation routes. Symptoms of poisoning are characteristic of cholinergic syndrome and include nausea, vomiting, abdominal pain, diarrhea, headaches, dizziness, and in severe cases, respiratory failure and death.[1][7]

Table 1: Acute Toxicity of Demeton-S-Methyl

Species	Route	LD50 / LC50	Reference
Rat (M & F)	Oral	35-60 mg/kg	[7][8]
Rat	Dermal	~85 mg/kg	[7]
Rat	IV	21.7-23.7 mg/kg	[8]
Rat	Inhalation (4h)	500 mg/m³	[7]
Guinea Pig	Oral	110 mg/kg	[7]
Guinea Pig	Intraperitoneal	85 mg/kg	[8]
Hen	Intraperitoneal	37.5-50 mg/kg	[8]
Mouse	IV	21.7-25 mg/kg	[8]

| Mouse | Subcutaneous | 21.8 mg/kg |[8] |

Subchronic and Chronic Toxicity

Information on chronic toxicity is limited. While some sources suggest that effects from chronic exposure are unlikely due to its non-persistent nature, other studies indicate potential for organ damage with repeated exposure.[1] For instance, rats subjected to 15 daily dermal applications of a related mixture suffered liver damage and brain cholinesterase inhibition.[7]

Genotoxicity

In vitro mutagenicity tests have indicated that demeton has a significant genotoxic potential.[2] [6] However, comprehensive in vivo studies are not widely available.

Carcinogenicity

There is no definitive information regarding the long-term carcinogenic effects of demeton-S-methyl in humans.[6] It is noted that disulfoton, for which demeton-S is a metabolite, has not been observed to have carcinogenic effects.[6]

Reproductive and Developmental Toxicity

The teratogenic potential of demeton-S-methyl is not clearly established. Studies on its parent compound, demeton, showed it to be mildly teratogenic in mice at 10 mg/kg, causing various skeletal and organ malformations.[7] Daily oral doses of the metabolite oxydemeton-methyl to pregnant rats resulted in maternal toxicity (tremors, weight loss, cholinesterase depression) but had no evident effect on the fetuses.[7]

Neurotoxicity

As a potent cholinesterase inhibitor, demeton-S-methyl is a confirmed neurotoxin.[2] However, tests in hens at doses equal to the oral LD50 did not induce delayed polyneuropathy, a specific type of neurotoxicity associated with some organophosphates.[5]

Toxicological Profile of Demeton-S-Methyl Sulfone

The sulfone metabolite is also a potent acetylcholinesterase inhibitor and is considered highly toxic.[3][9]

Acute Toxicity

Demeton-S-methyl sulfone demonstrates high acute oral toxicity in rats. Following oral administration, the duration of poisoning symptoms is notably longer compared to intravenous injection, suggesting slower absorption from the gastrointestinal tract.[8]

Table 2: Acute Toxicity of Demeton-S-Methyl Sulfone

Species	Route	LD50	Reference
Rat (Male, non- fasted)	Oral	37-44 mg/kg	[10]

| Rat (Male, fasted) | Oral | 23 mg/kg |[10] |

Subchronic Toxicity

A 13-week dietary feeding study was conducted in Beagle dogs. The study established a No-Observed-Effect-Level (NOEL) for erythrocyte cholinesterase depression at 1 ppm (equivalent to 0.3 mg/kg/day). For plasma and brain cholinesterase, the NOEL was 5 ppm (equivalent to 1.5 mg/kg/day). No other toxic effects were observed at doses up to 25 ppm.[10]

Comparative Cholinesterase Inhibition

The inhibitory potency of demeton-S-methyl and its oxidative metabolites varies depending on the source of the cholinesterase enzyme. The oxidation of the thioether group does not always lead to a straightforward increase in inhibitory power.

Table 3: In Vitro Cholinesterase Inhibition (I50 Values)

Compound	Enzyme Source	I50 (M)	Reference
Demeton-S-methyl	Sheep Erythrocyte	6.5 x 10 ⁻⁵	[5][8]
Oxydemeton-methyl (Sulfoxide)	Sheep Erythrocyte	4.1 x 10 ⁻⁵	[8]
Demeton-S-methyl Sulfone	Sheep Erythrocyte	2.3 x 10 ⁻⁵	[8]
Demeton-S-methyl	Rat Brain	9.52 x 10 ⁻⁵	[8]
Oxydemeton-methyl (Sulfoxide)	Rat Brain	1.43 x 10 ⁻³	[8]
Demeton-S-methyl	Human Serum	1.65 x 10 ⁻⁶	[8]
Oxydemeton-methyl (Sulfoxide)	Human Serum	2.7 x 10 ⁻⁵	[8]

| Demeton-S-methyl Sulfone | Human Serum | 4.3×10^{-5} |[8] |

150 is the molar concentration of inhibitor required to cause 50% inhibition.

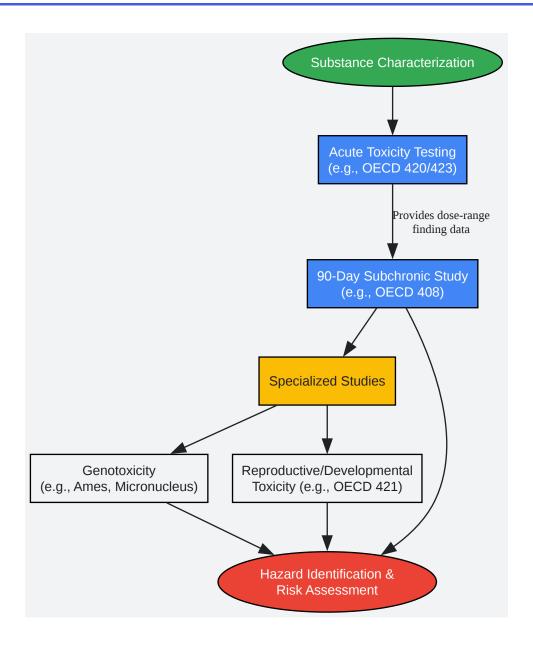
Experimental Protocols

Toxicological data for chemical substances are typically generated following standardized methodologies, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, reproducibility, and animal welfare.

Acute Oral Toxicity Testing (Ref: OECD 420, 423, 425)

Foundational & Exploratory

The goal of acute oral toxicity studies is to determine the short-term adverse effects of a single dose of a substance and to calculate a median lethal dose (LD50).[11]


- Principle: A stepwise procedure is used where a single dose is administered to a small number of animals. The outcome for these animals determines the dose for the next group.
 This approach minimizes the number of animals required.[12][13]
- Test Animals: Typically, young adult rats or mice of a single sex (usually females, as they are
 often slightly more sensitive) are used.[11][12]
- Procedure: Animals are fasted prior to dosing to promote absorption.[11][12] The test substance is administered by oral gavage.[11][12] Doses are selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[12][14]
- Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[12] A gross necropsy is performed on all animals at the end of the study.[14]

Subchronic Toxicity Testing (Ref: OECD 408, 411)

Subchronic studies evaluate the effects of repeated exposure over a portion of the animal's lifespan, typically 90 days in rodents.

- Principle: To characterize the dose-response relationship of a substance following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).[15][16]
- Test Animals: At least three dose groups and a control group are used, with a minimum of 10 male and 10 female rodents per group.[15]
- Procedure: The test substance is administered daily, seven days a week, for 90 days.
 Administration can be via the diet, drinking water, or by gavage (oral studies, OECD 408) or applied to the skin (dermal studies, OECD 411).[15][16]
- Observations: Daily clinical observations are made. Body weight and food/water consumption are measured weekly.[15] Comprehensive hematology, clinical biochemistry, and urinalysis are performed at termination. All animals undergo a full necropsy, and a comprehensive set of tissues is examined histopathologically.[15][16]

Click to download full resolution via product page

Caption: Generalized workflow for chemical toxicity testing.

Genotoxicity Testing (Ref: OECD 471, 473, 487)

A battery of tests is required to assess the full range of potential genetic damage.[17]

- Bacterial Reverse Mutation Test (Ames Test, OECD 471): Detects gene mutations (point mutations).
- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Detects structural chromosome damage in mammalian cells.[18]

 In Vitro Mammalian Cell Micronucleus Test (OECD 487): Detects both chromosome breakage and chromosome loss in mammalian cells.[18]

Conclusion

Demeton-S-methyl and its sulfone metabolite are highly toxic organophosphates whose hazardous properties are primarily driven by the potent and irreversible inhibition of acetylcholinesterase. The acute toxicity data clearly classify both compounds as dangerous, with low LD50 values across multiple species and exposure routes. Metabolism to the sulfone derivative is a key feature of its biological activity. While data on subchronic toxicity exists, significant gaps remain, particularly concerning the long-term effects such as carcinogenicity and the full reproductive toxicity profile for both the parent compound and its sulfone. The provided experimental frameworks, based on international guidelines, represent the standard for generating the data necessary to fill these gaps and perform comprehensive risk assessments. Given their high toxicity, the global ban on these substances is well-justified from a public health and environmental perspective.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Demeton-S-methyl Wikipedia [en.wikipedia.org]
- 2. Demeton-S-methyl [sitem.herts.ac.uk]
- 3. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 4. Demeton-S-methyl | C6H15O3PS2 | CID 13526 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Demeton-s-methyl (EHC 197, 1997) [inchem.org]
- 6. Demeton Wikipedia [en.wikipedia.org]
- 7. EXTOXNET PIP DEMETON-S-METHYL [extoxnet.orst.edu]
- 8. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 9. Buy Demeton-S-methyl sulfone | 17040-19-6 [smolecule.com]
- 10. 698. Demeton-S-methyl sulphone (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. umwelt-online.de [umwelt-online.de]
- 13. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. OECD Test Guidelines for Genetic Toxicology ISS [iss.it]
- 18. gov.uk [gov.uk]
- To cite this document: BenchChem. [toxicological profile of demeton-s-methyl and its sulfone derivative]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221346#toxicological-profile-of-demeton-s-methyl-and-its-sulfone-derivative]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com